N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide
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Overview
Description
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is a Schiff base hydrazone compound Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and 2-quinolinecarbohydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the Schiff base to the corresponding amine.
Substitution: The bromine atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.
Major Products Formed
Oxidation: Quinoline derivatives.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted quinolinecarbohydrazides depending on the nucleophile used.
Scientific Research Applications
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as an enzyme inhibitor and its pharmacological applications.
Industry: Potential use in the development of new materials and catalysts
Mechanism of Action
The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide involves its ability to form stable complexes with metal ions. This property is due to the presence of the Schiff base, which can coordinate with metal ions through the nitrogen and oxygen atoms. The compound’s biological activity is attributed to its ability to interact with enzymes and disrupt their function, leading to antimicrobial and antifungal effects .
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-(5-bromo-2-hydroxy-3-methoxybenzylidene)]-4-methoxybenzohydrazide
- N’-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide
- N’-[(E)-(2,5-dimethoxyphenyl)methylidene]biphenyl-4-carbohydrazide
Uniqueness
N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-quinolinecarbohydrazide is unique due to its specific structure, which includes a quinoline ring and a brominated phenyl group. This structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C17H12BrN3O2 |
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Molecular Weight |
370.2 g/mol |
IUPAC Name |
N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]quinoline-2-carboxamide |
InChI |
InChI=1S/C17H12BrN3O2/c18-13-6-8-16(22)12(9-13)10-19-21-17(23)15-7-5-11-3-1-2-4-14(11)20-15/h1-10,22H,(H,21,23)/b19-10+ |
InChI Key |
QVPYALHPZLFTPX-VXLYETTFSA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)N/N=C/C3=C(C=CC(=C3)Br)O |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)C(=O)NN=CC3=C(C=CC(=C3)Br)O |
Origin of Product |
United States |
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